molecular formula C23H23FN2O4S B2799355 2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-fluoro-3-methylphenyl)acetamide CAS No. 1251683-13-2

2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-fluoro-3-methylphenyl)acetamide

Cat. No.: B2799355
CAS No.: 1251683-13-2
M. Wt: 442.51
InChI Key: WRPQDHYTWWJFSG-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a dihydropyridinone core substituted with 4-methylbenzenesulfonyl and acetamide groups.

Properties

IUPAC Name

2-[4,6-dimethyl-3-(4-methylphenyl)sulfonyl-2-oxopyridin-1-yl]-N-(4-fluoro-3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O4S/c1-14-5-8-19(9-6-14)31(29,30)22-16(3)11-17(4)26(23(22)28)13-21(27)25-18-7-10-20(24)15(2)12-18/h5-12H,13H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPQDHYTWWJFSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(N(C2=O)CC(=O)NC3=CC(=C(C=C3)F)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-fluoro-3-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps may include:

    Formation of the Pyridine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Tosyl Group: Tosylation is usually carried out using tosyl chloride in the presence of a base such as pyridine.

    Attachment of the Fluoro-Methylphenyl Group: This step may involve a nucleophilic substitution reaction using a fluoro-methylphenyl halide.

    Formation of the Acetamide Group: This can be achieved through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-fluoro-3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halides, sulfonates, or other leaving groups in the presence of nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Exploration as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-fluoro-3-methylphenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The compound shares key functional groups with other acetamide-based molecules:

  • Sulfonyl Group : Found in sulfonamide drugs (e.g., antibacterial agents), this group enhances solubility and binding affinity to target proteins.
  • Fluorinated Aromatic Ring : The 4-fluoro-3-methylphenyl moiety is analogous to fluorinated ligands in selective serotonin reuptake inhibitors (SSRIs), where fluorine improves metabolic stability .
  • Dihydropyridinone Core: Similar to calcium channel blockers (e.g., nifedipine), this core may confer conformational rigidity and redox activity .

Hydrogen Bonding and Crystallography

Evidence from hydrogen bonding studies (e.g., Etter’s graph set analysis) suggests that the sulfonyl and amide groups in this compound likely form robust intermolecular hydrogen bonds, stabilizing its crystal lattice. Comparable compounds, such as those in Zygophyllum fabago (), utilize similar interactions for structural integrity, as confirmed by NMR and crystallographic data .

Lumping Strategy and Classification

Per the lumping strategy (), this compound could be grouped with other dihydropyridinone derivatives based on shared functional groups (e.g., sulfonyl, acetamide). Such classification streamlines property prediction, as shown in Table 1:

Table 1: Comparison of Dihydropyridinone Derivatives

Compound Core Structure Key Substituents Predicted Solubility (LogP)
Target Compound Dihydropyridinone 4-MeBSO₂, 4-F-3-MePh ~3.2 (estimated)
Nifedipine Dihydropyridine Nitro, methyl ester 2.2
Zygocaperoside () Triterpenoid Glycoside, hydroxyl ~1.8

Research Findings and Methodological Parallels

Structural Elucidation Techniques

The compound’s structure could be resolved using techniques applied to Zygocaperoside (), such as:

  • ¹H/¹³C-NMR : To assign methyl (δ 1.2–2.5 ppm) and aromatic protons (δ 6.8–7.5 ppm).
  • X-ray Crystallography : SHELX software () would enable refinement of its crystal structure, particularly hydrogen-bonding networks .

Environmental and Regulatory Considerations

Regulatory agencies may require disclosures similar to lead or zinc compounds .

Biological Activity

The compound 2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-fluoro-3-methylphenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C22H24N2O4S\text{C}_{22}\text{H}_{24}\text{N}_{2}\text{O}_{4}\text{S}

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of various functional groups enhances its binding affinity and specificity, which may lead to the modulation of several biochemical pathways.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes involved in cancer progression and neurodegenerative diseases.
  • Receptor Modulation : It may act on various receptors, influencing cellular signaling pathways that are crucial for cell proliferation and survival.

Anticancer Properties

Recent studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that it induced apoptosis in FaDu hypopharyngeal tumor cells, outperforming conventional chemotherapeutics like bleomycin .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer’s disease pathology. This dual inhibition suggests potential use in treating cognitive decline associated with neurodegenerative disorders .

Study 1: Anticancer Activity

In a study assessing the anticancer effects of various piperidine derivatives, the compound was found to significantly reduce cell viability in colorectal cancer models. The mechanism involved the activation of apoptotic pathways through caspase activation and downregulation of anti-apoptotic proteins .

Study 2: Neuroprotection

A separate investigation into the neuroprotective effects highlighted the compound's ability to improve cognitive function in animal models of Alzheimer's disease. Behavioral tests indicated enhanced memory retention and reduced amyloid-beta plaque formation, suggesting a multifaceted approach to neuroprotection .

Data Table: Summary of Biological Activities

Activity TypeEffect ObservedReference
AnticancerInduced apoptosis in FaDu cells
NeuroprotectionInhibited AChE and BuChE; improved cognitive function
CytotoxicityReduced viability in colorectal cancer cell lines

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves:

  • Step 1 : Formation of the pyridinone core via cyclization under acidic or basic conditions.
  • Step 2 : Sulfonylation at the 3-position using 4-methylbenzenesulfonyl chloride.
  • Step 3 : Acetamide coupling via nucleophilic substitution or amidation. Optimization strategies include:
  • Temperature control (e.g., 60–80°C for sulfonylation to avoid side reactions) .
  • Solvent selection (e.g., DMF for polar intermediates, dichloromethane for non-polar steps) .
  • Use of coupling agents like EDCI/HOBt for efficient amide bond formation .
    Statistical experimental design (e.g., factorial or response surface methodology) can systematically optimize parameters like stoichiometry and reaction time .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for verifying the dihydropyridinone ring, sulfonyl group, and acetamide linkages. Aromatic proton signals in the 6.5–8.5 ppm range confirm fluorophenyl and methylbenzenesulfonyl moieties .
  • Mass Spectrometry (HRMS) : Accurate mass analysis validates molecular formula and fragmentation patterns .
  • HPLC/UPLC : Reversed-phase chromatography with UV detection (λ~254–280 nm) ensures purity >98% .

Q. What preliminary biological assays are recommended to assess its therapeutic potential?

  • In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.
  • Enzyme inhibition : Test for kinase or protease activity due to the sulfonyl and acetamide groups’ electrophilic properties .
  • Microbial susceptibility : Evaluate antibacterial/antifungal activity via broth microdilution assays .

Advanced Research Questions

Q. How can computational methods enhance reaction design and mechanistic understanding of its synthesis?

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., sulfonylation or cyclization) .
  • Reaction Path Search : Algorithms like GRRM or AFIR predict intermediates and side products, reducing trial-and-error experimentation .
  • Molecular Dynamics : Simulate solvent effects on reaction kinetics to optimize solvent choice .

Q. What structural modifications could improve its bioavailability, and how are structure-activity relationships (SAR) studied?

  • Modification Strategies :
  • Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to enhance solubility.
  • Replace the 4-fluoro-3-methylphenyl group with bioisosteres (e.g., pyridinyl) to improve target affinity .
    • SAR Analysis :
Modification Biological Impact Reference
Sulfonyl group removalLoss of kinase inhibition activity
Fluorine substitutionIncreased metabolic stability
Methyl group on pyridinoneEnhanced binding to hydrophobic enzyme pockets

Q. How should contradictory data in biological assays be resolved?

  • Dose-Response Validation : Repeat assays with varying concentrations to rule out false positives/negatives.
  • Target Specificity : Use siRNA knockdown or CRISPR-Cas9 to confirm on-target effects .
  • Orthogonal Assays : Combine enzymatic assays with cellular thermal shift assays (CETSA) to verify target engagement .

Q. What strategies mitigate stability issues during storage or in biological matrices?

  • Lyophilization : Improve shelf-life by storing as a lyophilized powder at -20°C .
  • Prodrug Design : Mask reactive groups (e.g., esterify the acetamide) to enhance plasma stability .
  • Excipient Screening : Use cyclodextrins or liposomes to prevent aggregation in aqueous solutions .

Methodological Resources

  • Experimental Design : Apply Taguchi or Box-Behnken methods for multi-variable optimization .
  • Data Analysis : Use cheminformatics tools (e.g., KNIME or MOE) to correlate structural features with bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.